2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo-pyrimidinone derivative featuring a 2-methylbenzylthio group at position 2 and diphenyl substituents at positions 3 and 6.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-10-8-9-13-20(18)17-31-26-28-23-22(19-11-4-2-5-12-19)16-27-24(23)25(30)29(26)21-14-6-3-7-15-21/h2-16,27H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZXOYHSJUEAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrrolo[3,2-d]pyrimidine core
- Substituents such as phenyl groups and a methylbenzylthio moiety
These structural elements contribute to its biological activity and interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has been shown to inhibit cell proliferation in various cancer models.
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of key enzymes involved in metabolic pathways, such as tyrosinase. This inhibition can affect melanin production and may have implications for skin-related conditions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Tyrosinase Activity : Studies indicate that the compound may inhibit tyrosinase, an enzyme critical for melanin synthesis. This could be beneficial in treating hyperpigmentation disorders .
- Induction of Apoptosis : In cancer cells, there is evidence suggesting that the compound can induce apoptosis through various signaling pathways. This effect is often associated with increased oxidative stress within the cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical family:
Table 1: Summary of Biological Activities
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| Analog 1 | Antimelanogenic | Tyrosinase inhibition | |
| Analog 2 | Cytotoxicity | Apoptosis induction | |
| 2-Methylbenzylthio derivative | Enzyme inhibition | Competitive inhibition |
Specific Findings
- Cytotoxic Effects : In a study involving B16F10 murine melanoma cells, analogs similar to this compound showed potent inhibitory effects on cell viability without significant cytotoxicity at lower concentrations .
- Tyrosinase Inhibition Studies : Kinetic studies revealed that certain analogs effectively inhibited mushroom tyrosinase activity, suggesting a potential application in cosmetic formulations aimed at reducing skin pigmentation .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
- Thieno-pyrimidinones (e.g., 3a, 3b) demonstrate substituent-dependent melting points: hydroxyl groups (3b: 303–304°C) increase hydrogen bonding versus methoxy groups (3a: 148–150°C) .
- Hybrid systems (e.g., chromeno-pyrazolo-pyridinones) achieve higher synthetic yields (75%) using FeCl3-SiO2 catalysis, suggesting efficient methodologies for complex cores .
Substituent Effects on Physicochemical Properties
Preparation Methods
Palladium-Catalyzed Alkyne Cyclization
A method adapted from the synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves coupling 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane under palladium catalysis. For the target compound, replacing the iodopyrimidine with a 3,7-diphenyl-substituted precursor could enable cyclization to form the pyrrolo ring. Subsequent oxidation and deprotection steps would yield the pyrimidin-4-one core.
Cyclization of Pyrrole Intermediates
An alternative route involves constructing the pyrrole ring first. For example, 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo formic acid-mediated cyclization to form pyrrolo[2,3-d]pyrimidin-4-ones. Adapting this method, substituting the dichlorophenyl group with phenyl and introducing a thioether precursor at position 2 could yield the desired core.
Thioether Functionalization at Position 2
Introducing the (2-methylbenzyl)thio group demands careful consideration of reactivity and protecting group strategies.
Nucleophilic Displacement
A chlorine or bromine atom at position 2 of the pyrrolopyrimidinone core can undergo nucleophilic substitution with 2-methylbenzylthiol. This reaction typically requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K2CO3) to deprotonate the thiol. For example, 2-chloro-3,7-diphenylpyrrolo[3,2-d]pyrimidin-4-one reacted with 2-methylbenzylthiol at 80°C for 12 hours to yield the target thioether.
Thiol-Ene Click Chemistry
Copper-catalyzed thiol-ene reactions offer an alternative for introducing the thioether group. This method, though less explored for pyrrolopyrimidines, has succeeded in analogous heterocyclic systems, providing regioselectivity under mild conditions.
Integrated Synthetic Pathways
Combining the above steps, two primary routes emerge:
Route A: Sequential Coupling and Cyclization
- Step 1: Suzuki coupling of 4,6-dibromopyrimidin-2-amine with phenylboronic acid to install 4,6-diphenyl groups.
- Step 2: Palladium-catalyzed alkyne cyclization to form the pyrrolo ring.
- Step 3: Nucleophilic substitution with 2-methylbenzylthiol to introduce the thioether.
Yield Optimization:
Route B: Pyrrole-First Approach
- Step 1: Synthesis of 2-amino-3,7-diphenyl-1H-pyrrole-3-carbonitrile via condensation of benzaldehyde derivatives and malononitrile.
- Step 2: Cyclization with formic acid to form the pyrrolo[3,2-d]pyrimidin-4-one core.
- Step 3: Thioether introduction via nucleophilic displacement.
Yield Optimization:
- Step 1: 45–55% yield under solvent-free conditions.
- Step 2: 60–70% yield with formic acid reflux.
- Step 3: 55–60% yield in DMF.
Challenges and Mitigation Strategies
- Regioselectivity: Competing substitution at N1 vs. N3 requires protective groups (e.g., Boc for N1) during thioether installation.
- Solubility Issues: Microwave-assisted synthesis in DMSO improves reaction homogeneity for intermediates.
- Purification: Column chromatography with silica gel and ethyl acetate/hexane gradients resolves closely eluting byproducts.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and what reaction conditions are critical for optimizing yield?
- Answer : Synthesis involves multi-step protocols, starting with cyclization to form the pyrrolo[3,2-d]pyrimidine core under acidic or basic conditions . Subsequent steps include introducing the 2-methylbenzylthio group via nucleophilic substitution (e.g., using NaH as a base in DMF) . Key optimizations include solvent selection (polar aprotic solvents like DMF), temperature control (reflux for 12–24 hours), and purification via column chromatography or recrystallization . Yields typically range from 60–85%, depending on reaction efficiency and byproduct formation .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and thioether methyl signals (δ 2.4–2.6 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 498.2) .
- IR Spectroscopy : Identify C=S (1050–1250 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
- HPLC : Assess purity (>95% by reverse-phase chromatography) .
Q. What initial biological screening approaches are recommended to evaluate the compound’s activity?
- Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination via fluorometric or colorimetric readouts . Cell viability assays (MTT or ATP-lite) in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity . Dose-response curves (1 nM–100 µM) and controls (DMSO vehicle) are critical for reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Answer :
- Substituent Variation : Replace 2-methylbenzylthio with halogenated (e.g., 4-fluorobenzyl) or electron-withdrawing groups to modulate binding affinity .
- Assays : Compare IC50 values in kinase assays (e.g., EGFR or VEGFR2) and cellular models .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites .
- Data Analysis : Correlate logP values (lipophilicity) with membrane permeability using Caco-2 cell monolayers .
Q. What methodologies address discrepancies in reported biological activities between in vitro and in vivo models?
- Answer :
- Pharmacokinetic Studies : Conduct ADME profiling (e.g., plasma stability, microsomal metabolism) to identify rapid clearance or poor bioavailability .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes .
- In Vivo Validation : Administer compound (10–50 mg/kg) in rodent xenograft models and correlate tumor regression with in vitro IC50 .
Q. How can researchers resolve contradictions in the compound’s mechanism of action across different studies?
- Answer :
- Target Engagement Assays : Use surface plasmon resonance (SPR) for real-time binding kinetics to proposed targets (e.g., kinases) .
- Genetic Knockdown : siRNA-mediated silencing of suspected targets (e.g., AKT1) to confirm functional relevance .
- Cross-Study Meta-Analysis : Compare datasets for common pathways (e.g., MAPK/ERK) and adjust for experimental variables (cell type, assay conditions) .
Q. What strategies optimize the compound’s pharmacokinetic properties through structural modifications?
- Answer :
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) at the 3-phenyl position .
- Metabolic Stability : Replace labile thioether with sulfone or sulfonamide groups to reduce CYP450-mediated oxidation .
- In Silico Design : Use QSAR models to predict ADME properties and guide synthesis .
Methodological Considerations
- Data Contradiction Analysis : Compare substituent effects across studies (e.g., 2-methyl vs. 4-fluorobenzylthio groups) to identify trends in potency .
- Experimental Controls : Include reference inhibitors (e.g., staurosporine in kinase assays) and validate assay conditions using positive/negative controls .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
